3-methyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide
Description
3-Methyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide is a heterocyclic compound featuring a benzamide group linked to a fused triazolo-thiazole ring system. The triazolo[3,4-b][1,3]thiazole core comprises a five-membered triazole fused with a thiazole ring, while the benzamide moiety introduces a 3-methyl-substituted aromatic system. This scaffold is of significant interest due to its structural similarity to bioactive triazolo-thiadiazole and triazolo-thiadiazepine derivatives, which exhibit diverse pharmacological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties .
Properties
IUPAC Name |
N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4OS/c1-8-3-2-4-9(7-8)10(17)13-11-14-15-12-16(11)5-6-18-12/h2-4,7H,5-6H2,1H3,(H,13,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDUWFGYWXQVSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NN=C3N2CCS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Ring Formation
The thiazole core is typically synthesized via cyclocondensation of thiourea derivatives with α-haloketones or acetylenedicarboxylates. For example, SciELO Chile (2015) reported a green protocol using dialkyl acetylenedicarboxylate and thiourea derivatives in ethanol under reflux.
Reaction conditions :
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Solvent : Ethanol
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Temperature : Reflux (78°C)
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Time : 30 minutes
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Yield : 70–85%
Mechanism :
Triazole Ring Assembly
The triazole moiety is introduced via hydrazine-mediated cyclization. A 2023 Journal of Medicinal Chemistry study detailed the use of formic acid reflux to convert 2-hydrazinobenzothiazoles intotriazolo[3,4-b]thiazoles.
Procedure :
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Reagents : Formic acid
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Conditions : Reflux (100°C) for 9 hours
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Yield : 60–75%
Amide Coupling
The final step involves coupling 3-methylbenzoyl chloride with the triazolo-thiazole amine. A 2023 ACS study demonstrated HATU/DIPEA-mediated amidation in DMSO at room temperature:
Protocol :
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Coupling agent : HATU (1.2 equiv)
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Base : DIPEA (2.5 equiv)
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Solvent : DMSO
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Yield : 82%
Method 2: One-Pot Tandem Cyclization
Simultaneous Thiazole-Triazole Formation
EA034273B1 (2015) describes a one-pot synthesis for 1,3-thiazol-2-yl benzamides using microwave-assisted cyclization.
Conditions :
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Catalyst : CuI (10 mol%)
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Solvent : DMF
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Temperature : 120°C (microwave)
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Time : 1 hour
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Yield : 68%
Advantages :
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Reduced purification steps.
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Higher regioselectivity due to controlled heating.
Method 3: Solid-Phase Synthesis
Resin-Bound Intermediate Strategy
A 2022 Journal of Medicinal Chemistry protocol adapted for similar triazolo-thiazoles uses Wang resin to immobilize the benzamide precursor:
Steps :
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Resin loading : 3-Methylbenzoic acid attached via ester linkage.
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Amine coupling : Triazolo-thiazole amine added using EDC/HOBt.
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Cleavage : TFA/DCM (95:5) to release the product.
Yield : 74% (crude), 91% purity by HPLC.
Comparative Analysis of Methods
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Total Yield | 58% | 68% | 74% |
| Reaction Time | 12 hours | 1 hour | 8 hours |
| Purification Complexity | High | Moderate | Low |
| Scalability | Moderate | High | Low |
Key Observations :
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Microwave-assisted synthesis (Method 2) offers time efficiency but requires specialized equipment.
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Solid-phase approaches (Method 3) enhance purity but limit scalability.
Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines .
Scientific Research Applications
3-methyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against enzymes like urease.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3-methyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . The compound’s structure allows it to form hydrogen bonds and other interactions with the target enzyme, stabilizing the inhibitor-enzyme complex .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Key Features
Below is a comparative analysis of structurally related compounds, focusing on their substituents, biological activities, and physicochemical properties:
Physicochemical Properties
- Lipophilicity : The target compound’s 3-methylbenzamide group increases lipophilicity (logP ~2.5) compared to polar derivatives like 4-methoxy-N-{...}benzamide (logP ~1.8) .
- Spectral Data :
Research Findings and Implications
Structural Flexibility : The triazolo-thiazole/thiadiazole scaffold tolerates diverse substituents, enabling optimization for specific targets (e.g., heparanase, β-lactamases) .
Anticancer Potential: Derivatives like KA39 demonstrate low GI₅₀ values (1.2–2.8 μM), highlighting the scaffold’s applicability in oncology .
Biological Activity
3-methyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide is a heterocyclic compound that integrates both triazole and thiazole moieties. These structural features are often associated with diverse biological activities, making such compounds of significant interest in medicinal chemistry. This article reviews the biological activity of this compound based on current research findings and case studies.
Chemical Structure
The compound can be represented by the following structural formula:
Biological Activities
The biological activities of this compound have been explored in various studies. The key areas of activity include:
- Antimicrobial Activity : Compounds with triazole-thiazole structures have shown promising antimicrobial properties. For instance, derivatives have been tested against various bacterial strains and fungi, demonstrating effective inhibition at concentrations ranging from 12.5 to 100 μg/mL .
- Anticancer Activity : The compound's potential as an anticancer agent has been highlighted in studies where related triazole derivatives exhibited significant cytotoxicity against several cancer cell lines. For example, compounds structurally similar to this compound have shown IC50 values in the low micromolar range against various tumor cell lines .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes such as carbonic anhydrase and cholinesterase. These enzymes are crucial in various physiological processes and are targets for drug development in conditions like glaucoma and Alzheimer's disease .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of several triazolo-thiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 25 to 50 μg/mL .
Case Study 2: Anticancer Activity
In another investigation focused on anticancer properties, derivatives of triazole-thiazole compounds were tested against human cancer cell lines (MCF-7 and HeLa). The study found that these compounds induced apoptosis in cancer cells at concentrations as low as 5 μM. The mechanism was attributed to the activation of caspase pathways and disruption of mitochondrial membrane potential .
Research Findings
Recent research has identified specific structure-activity relationships (SAR) that enhance the biological efficacy of triazolo-thiazole compounds:
| Structural Feature | Biological Activity | Impact |
|---|---|---|
| Methyl group at position 3 | Increased enzyme inhibition | Enhanced binding affinity |
| Thiazole ring | Antimicrobial properties | Broader spectrum of activity |
| Triazole moiety | Anticancer activity | Induction of apoptosis |
Q & A
Q. What are the established synthetic routes and characterization methods for 3-methyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide?
- Methodological Answer : The compound is synthesized via multi-step heterocyclic condensation. Key steps include:
- Step 1 : Formation of a pyrazole intermediate using 1-(4-methoxyphenyl)ethan-1-one and diethyl oxalate under sodium hydride in toluene .
- Step 2 : Cyclization with hydrazine hydrate to generate the triazole-thiadiazole core .
- Step 3 : Final benzamide coupling via carbodiimide-mediated reactions .
Characterization : - 1H/13C NMR to confirm regiochemistry and substituent positions.
- HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .
- Elemental analysis (C, H, N, S) for stoichiometric validation .
Q. How is the initial biological activity of this compound evaluated in antifungal research?
- Methodological Answer :
- Target Selection : Molecular docking against 14-α-demethylase lanosterol (PDB: 3LD6), a key enzyme in fungal ergosterol biosynthesis .
- In Vitro Assays :
- Broth microdilution (CLSI M38/M44) to determine MIC against Candida albicans and Aspergillus fumigatus.
- Time-kill kinetics to assess fungistatic vs. fungicidal effects .
- Data Interpretation : Compare docking scores (e.g., Glide SP scores) with MIC values to prioritize derivatives for SAR studies .
Q. How are reaction conditions optimized for high-yield synthesis of triazolo-thiadiazole derivatives?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) for cyclization efficiency .
- Catalyst Use : Evaluate NaH vs. KOH in hydrazine-mediated steps; KOH often improves yield by reducing side-product formation .
- Temperature Control : Reflux in n-butanol (110–120°C) for 4–6 hours ensures complete cyclization .
Advanced Research Questions
Q. How to resolve contradictions between molecular docking predictions and experimental antifungal activity?
- Methodological Answer :
- Hypothesis Testing : If docking predicts high affinity but assays show low activity:
Enzyme Assays : Measure direct inhibition of 14-α-demethylase using recombinant protein and NADPH-dependent activity assays .
Membrane Permeability : Use Caco-2 cells or in silico models (e.g., QikProp) to assess cellular uptake limitations .
- Structural Analysis : Perform X-ray crystallography of compound-enzyme complexes to validate binding poses .
Q. What strategies are effective for structure-activity relationship (SAR) studies on this scaffold?
- Methodological Answer :
- Substituent Variation : Introduce electron-withdrawing (e.g., -CF₃, -NO₂) or bulky groups (e.g., 2,6-dichlorophenyl) at the 6-R position to modulate steric/electronic effects .
- Biological Profiling : Test derivatives against a panel of fungal strains (e.g., azole-resistant C. glabrata) to identify resistance-breaking analogs .
- Computational Tools : Use CoMFA or molecular dynamics simulations to correlate substituent properties with bioactivity .
Q. How to address contradictory data in cytotoxicity vs. antifungal activity profiles?
- Methodological Answer :
- Selectivity Index (SI) : Calculate SI = IC50 (mammalian cells)/MIC (fungi). SI <10 indicates toxicity concerns .
- Mechanistic Studies :
ROS Assays : Measure reactive oxygen species (e.g., DCFH-DA) in mammalian cells to identify off-target effects.
Transcriptomics : Compare gene expression in treated fungal vs. human cells to pinpoint selective pathways .
Q. What methodologies improve the aqueous solubility and pharmacokinetic stability of this compound?
- Methodological Answer :
- Salt Formation : Synthesize sodium or hydrochloride salts via acid/base titration; monitor stability under accelerated conditions (40°C/75% RH) .
- Prodrug Design : Introduce phosphate or PEGylated groups at the benzamide moiety to enhance solubility .
- Nanoformulation : Encapsulate in PLGA nanoparticles (solvent evaporation method) and assess release kinetics in simulated body fluid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
